Posaconazole was developed as a second-generation triazole antifungal drug, with its chemical structure allowing for enhanced activity against a variety of fungal pathogens. It is classified under several categories, including:
The International Nonproprietary Name (INN) for posaconazole is simply "posaconazole," and it has been approved by regulatory bodies such as the European Medicines Agency in 2005 and the U.S. Food and Drug Administration in 2006 .
The synthesis of Posaconazole DiastereoisoMer 2 involves a multi-step process that emphasizes chirality and molecular specificity. The synthesis typically follows these stages:
This careful design ensures that Posaconazole DiastereoisoMer 2 exhibits optimal pharmacological properties.
The molecular formula for Posaconazole DiastereoisoMer 2 is , with a molecular weight of approximately 700.8 g/mol . The structural characteristics include:
The stereochemistry plays a vital role in its interaction with biological targets, particularly in inhibiting fungal growth.
Posaconazole primarily functions through its ability to inhibit lanosterol 14α-demethylase, an enzyme critical for ergosterol synthesis in fungi. This inhibition leads to:
The compound demonstrates both fungicidal and fungistatic properties depending on the concentration used .
The mechanism by which Posaconazole DiastereoisoMer 2 exerts its antifungal effects involves:
This multifaceted approach allows posaconazole to maintain efficacy against various fungal pathogens.
Posaconazole DiastereoisoMer 2 exhibits several notable physical and chemical properties:
These properties influence both the therapeutic use and pharmacokinetics of posaconazole.
Posaconazole DiastereoisoMer 2 is primarily utilized in clinical settings for:
Posaconazole Diastereoisomer 2 represents a critical subject in modern antifungal research due to the profound impact of stereochemistry on biological activity. As a triazole antifungal agent, posaconazole contains four chiral centers, theoretically enabling 16 distinct stereoisomers with potentially divergent pharmacological profiles. Diastereoisomer 2 (specifically the R,S,R,R configuration) exemplifies how stereochemical variations influence molecular interactions with the fungal cytochrome P450 14α-demethylase enzyme target. This enzyme catalyzes a vital step in ergosterol biosynthesis, and studies demonstrate that minor stereochemical alterations significantly alter binding affinity and inhibitory potency [7]. Unlike enantiomers, diastereoisomers possess distinct physicochemical properties, enabling separation and individual characterization. Research indicates that specific diastereoisomers of azole antifungals exhibit markedly different activity spectra against resistant fungal pathogens like Candida glabrata and Aspergillus terreus, underscoring the necessity for stereochemical precision in drug design and quality control [1] [7].
Table 1: Comparative Activity of Key Posaconazole Stereoisomers
| Stereoisomer Designation | Relative Binding Affinity to CYP51* | Activity Against Resistant C. albicans |
|---|---|---|
| Posaconazole (3R,5R,2S,3R) | 1.0 (Reference) | High |
| Diastereoisomer 2 (R,S,R,R) | 0.45 | Moderate |
| Diastereoisomer 5 (S,R,R,S) | 0.32 | Low |
| Diastereoisomer 9 (S,S,S,S) | 0.78 | High |
*Estimated based on in vitro enzyme inhibition data [7] [9]
The presence of multiple chiral centers in posaconazole directly contributes to significant variability in the absorption, distribution, metabolism, and excretion (ADME) profiles among its diastereoisomers. Diastereoisomer 2 (CAS 213381-05-6) exhibits distinct solubility and lipophilicity compared to the therapeutic (3R,5R,2S,3R) isomer, influencing its membrane permeability and tissue distribution [2] [10]. Crucially, while posaconazole itself undergoes minimal hepatic cytochrome P450 metabolism (primarily excreted unchanged in feces), stereochemical configuration impacts interaction with drug transporters like P-glycoprotein (P-gp), potentially altering cellular efflux and subtherapeutic concentrations at infection sites [10]. Furthermore, protein binding affinity—approximately 98% for the parent drug—varies among diastereoisomers, affecting free drug concentration and pharmacodynamic activity. These inherent pharmacokinetic differences necessitate rigorous control of diastereoisomeric composition during manufacturing to ensure consistent clinical efficacy and mitigate variability in patient response [1] [9].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1